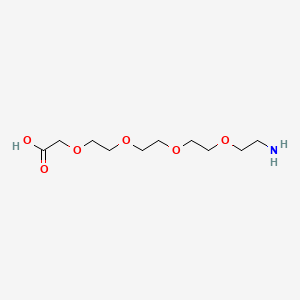

Amino-PEG4-CH2CO2H

Descripción

Propiedades

IUPAC Name |

2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO6/c11-1-2-14-3-4-15-5-6-16-7-8-17-9-10(12)13/h1-9,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPRAKTLKDKKZAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594283 | |

| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195071-49-9 | |

| Record name | 14-Amino-3,6,9,12-tetraoxatetradecan-1-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Amino-PEG4-CH2CO2H: Properties, Synthesis, and Applications in Advanced Bioconjugation

Abstract

This technical guide provides a comprehensive exploration of the heterobifunctional linker, Amino-PEG4-CH2CO2H, a molecule of significant interest in the fields of bioconjugation, drug delivery, and therapeutic development. As a Senior Application Scientist, this document synthesizes fundamental chemical principles with practical, field-proven insights to offer researchers, scientists, and drug development professionals a thorough understanding of this versatile linker. We will delve into its core chemical and physical properties, provide detailed protocols for its synthesis and application, and explore its pivotal role in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Every technical claim and protocol is substantiated with citations to authoritative sources to ensure scientific integrity and provide a foundation for further investigation.

Introduction: The Strategic Importance of Heterobifunctional PEG Linkers

In the intricate landscape of modern therapeutics and diagnostics, the covalent linkage of distinct molecular entities is a fundamental requirement.[1] Heterobifunctional linkers, possessing two different reactive groups, are instrumental in this endeavor, enabling the controlled and sequential conjugation of biomolecules.[2] Among these, polyethylene glycol (PEG) linkers have garnered considerable attention for their unique and advantageous properties.[3] The incorporation of a PEG spacer enhances aqueous solubility, improves pharmacokinetic profiles by increasing the hydrodynamic radius, and can reduce the immunogenicity of the resulting conjugate.[4][5]

This compound, the subject of this guide, is a prime example of a discrete PEG (dPEG®) linker, featuring a terminal primary amine and a terminal carboxylic acid separated by a four-unit polyethylene glycol chain. This defined structure offers precise control over the spatial separation of conjugated molecules, a critical parameter in optimizing the biological activity of complex constructs like ADCs and PROTACs.[4][6] The amine and carboxyl functionalities provide orthogonal reactivity, allowing for directed conjugation strategies.[7][8] This guide will serve as a detailed resource for the effective utilization of this compound in research and development.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its successful application. These properties dictate its reactivity, solubility, and stability, thereby influencing reaction conditions and the characteristics of the final conjugate.

Chemical Structure and Nomenclature

The structure of this compound is characterized by a primary amine at one terminus and a carboxylic acid at the other, connected by a hydrophilic tetraethylene glycol spacer.

Caption: Chemical structure of this compound.

-

Common Name: this compound

-

Synonyms: Amino-PEG4-acetic acid, H2N-PEG3-CH2CO2H[4]

-

IUPAC Name: 14-amino-3,6,9,12-tetraoxatetradecanoic acid[9]

-

CAS Number: 195071-49-9[9]

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experiments, preparing solutions, and understanding the behavior of the linker in various chemical environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₂₁NO₆ | [9] |

| Molecular Weight | 251.28 g/mol | [9] |

| Exact Mass | 251.1369 Da | [9] |

| Appearance | White solid or colorless liquid/oil | [4] |

| Purity | Typically >95% | [9] |

| Solubility | Soluble in water and most organic solvents such as DMSO and DMF.[4][10] | |

| Boiling Point | 397.6 ± 32.0 °C (Predicted) | [11] |

| Density | 1.156 ± 0.06 g/cm³ (Predicted) | [11] |

| Storage Conditions | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[9] |

Synthesis and Purification: A Practical Approach

While this compound is commercially available, an understanding of its synthesis is valuable for researchers who may need to produce derivatives or understand potential impurities. A common synthetic strategy involves the use of orthogonally protected PEG precursors. The following is a representative synthetic workflow, adapted from established methods for similar PEGylated compounds.[12]

Caption: A generalized synthetic workflow for this compound.

Detailed Synthesis Protocol (Adapted)

This protocol describes the synthesis of this compound from a commercially available Boc- and t-butyl-protected precursor.

Materials:

-

Boc-NH-PEG4-CH2COOtBu

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Toluene

-

Cold diethyl ether

-

Piperidine (for Fmoc deprotection alternative)

-

N,N-Dimethylformamide (DMF) (for Fmoc deprotection alternative)

Protocol:

-

Boc Deprotection:

-

Dissolve Boc-NH-PEG4-CH2COOtBu in anhydrous DCM.

-

Add an excess of TFA (e.g., 20-50% v/v) to the solution.

-

Stir the reaction at room temperature for 1-2 hours, monitoring the disappearance of the starting material by TLC or LC-MS.

-

Upon completion, remove the DCM and excess TFA by rotary evaporation.

-

To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).

-

-

t-Butyl Ester Hydrolysis:

-

The crude product from the previous step can be directly subjected to hydrolysis.

-

Treat the residue with neat TFA and stir at room temperature for 1-2 hours.

-

Remove the TFA by rotary evaporation.

-

-

Product Precipitation and Isolation:

-

Dissolve the oily residue in a minimal amount of DCM.

-

Precipitate the product by adding the solution to a large volume of cold diethyl ether with vigorous stirring.

-

Collect the precipitate (often the TFA salt of the amine) by filtration or centrifugation.

-

Wash the solid with cold diethyl ether to remove organic impurities.

-

Purification by Reversed-Phase HPLC

Purification of the crude product is essential to achieve the high purity required for bioconjugation applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice.[12]

Instrumentation and Reagents:

-

Preparative RP-HPLC system with a C18 column

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

UV detector

Protocol:

-

Sample Preparation: Dissolve the crude product in a minimal volume of Mobile Phase A.

-

Elution Gradient: Elute the sample using a linear gradient of Mobile Phase B (e.g., 5% to 60% B over 30-40 minutes).

-

Fraction Collection: Collect fractions corresponding to the major product peak, as identified by UV absorbance.

-

Analysis and Lyophilization: Analyze the collected fractions for purity by analytical HPLC. Pool the pure fractions and lyophilize to obtain the final product as a TFA salt.

Applications in Bioconjugation and Drug Development

The heterobifunctional nature of this compound makes it a versatile tool for covalently linking two different molecules. The primary amine can react with carboxylic acids, activated esters (like N-hydroxysuccinimide esters), or carbonyls, while the carboxylic acid can be activated to react with primary amines.[7][8]

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can serve as a linker to attach a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb provides targeting specificity for cancer cells, and the PEG linker ensures the payload does not sterically hinder antibody binding while improving the overall physicochemical properties of the ADC.[4]

Caption: Generalized workflow for creating an Antibody-Drug Conjugate using this compound.

Experimental Protocol: Two-Step ADC Synthesis

This protocol outlines a general procedure for conjugating a cytotoxic payload to an antibody using this compound.

Part 1: Activation of the Linker and Conjugation to the Payload

-

Activation of Carboxylic Acid:

-

Dissolve this compound (1.2 equivalents) and N-hydroxysuccinimide (NHS, 1.2 equivalents) in anhydrous DMF.

-

Add N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 equivalents) to the solution.

-

Stir the reaction at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester-activated linker.

-

-

Conjugation to Payload:

-

Add the amine-containing payload (1 equivalent) to the activated linker solution.

-

Stir the reaction at room temperature for 2-4 hours.

-

Purify the linker-payload conjugate by HPLC.

-

Part 2: Conjugation of Linker-Payload to the Antibody

-

Antibody Preparation:

-

Buffer exchange the antibody into a conjugation buffer (e.g., PBS, pH 7.4-8.0) to a concentration of 5-10 mg/mL.

-

-

Conjugation Reaction:

-

Add a 10-20 fold molar excess of the purified linker-payload conjugate (with its free amine) to the antibody solution.

-

Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

-

-

Purification:

-

Purify the final ADC using size-exclusion chromatography (SEC) to remove unreacted linker-payload and byproducts.

-

Characterize the ADC for drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.[13]

-

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[4] this compound is an ideal linker for connecting the target-binding ligand and the E3 ligase-binding ligand. The length and flexibility of the PEG chain are crucial for the formation of a stable and productive ternary complex.[4][6]

Caption: The catalytic cycle of a PROTAC leading to protein degradation, facilitated by a flexible linker like this compound.

Experimental Protocol: PROTAC Synthesis

This protocol outlines the general steps for synthesizing a PROTAC molecule.

-

Activation and Coupling to the First Ligand:

-

Activate the carboxylic acid of this compound with EDC and NHS in DMF as described in the ADC protocol.

-

Add the target-binding ligand with a free amine to the activated linker solution and stir overnight at room temperature.

-

Purify the resulting ligand-linker intermediate by HPLC.

-

-

Activation of the Second Ligand and Final Coupling:

-

In a separate reaction, activate the carboxylic acid of the E3 ligase-binding ligand with EDC and NHS.

-

Add the purified ligand-linker intermediate (with its free amine) to the activated E3 ligase ligand.

-

Stir the reaction at room temperature until completion, monitoring by LC-MS.

-

-

Purification and Characterization:

-

Purify the final PROTAC molecule by preparative HPLC.

-

Characterize the product by mass spectrometry and NMR to confirm its identity and purity.[4]

-

Conclusion: A Versatile Tool for Innovative Bioconjugation

This compound stands out as a highly versatile and valuable tool in the armamentarium of the modern biopharmaceutical researcher. Its well-defined structure, hydrophilicity, and orthogonal reactive ends provide a robust platform for the construction of complex and highly functional bioconjugates. The principles and protocols outlined in this guide are intended to provide a solid foundation for the application of this linker in the development of next-generation therapeutics and diagnostics. As with any chemical synthesis and bioconjugation, empirical optimization for each unique combination of molecules is essential to achieve the desired outcome. The continued exploration and application of such precisely engineered linkers will undoubtedly fuel further innovation in the fields of drug delivery and targeted therapies.

References

- 1. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - CD Bioparticles [cd-bioparticles.net]

- 3. chempep.com [chempep.com]

- 4. benchchem.com [benchchem.com]

- 5. purepeg.com [purepeg.com]

- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 7. benchchem.com [benchchem.com]

- 8. This compound - Creative Biolabs [creative-biolabs.com]

- 9. medkoo.com [medkoo.com]

- 10. 663921-15-1|1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid|BLD Pharm [bldpharm.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Characterization of Amino-PEG4-CH2CO2H

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of Amino-PEG4-CH2CO2H. This heterobifunctional linker is a cornerstone in modern bioconjugation, offering a discrete-length polyethylene glycol (PEG) spacer that imparts favorable physicochemical properties to complex biologics.[1][2] We will delve into the causality behind experimental choices, provide validated protocols, and present data in a clear, actionable format to ensure scientific integrity and reproducibility.

The Strategic Importance of this compound in Bioconjugation

This compound is a hydrophilic linker featuring a terminal primary amine and a carboxylic acid, separated by a tetraethylene glycol spacer.[1] This distinct architecture is pivotal in the design of sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][3]

The strategic incorporation of the PEG moiety offers several key advantages:

-

Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain improves the aqueous solubility of hydrophobic molecules and can shield conjugated proteins from enzymatic degradation.[4][5][6]

-

Reduced Immunogenicity: The PEG chain can create a "stealth" effect, masking the bioconjugate from the host's immune system.[4][7]

-

Improved Pharmacokinetics: The increased hydrodynamic radius resulting from PEGylation reduces renal clearance, thereby extending the circulation half-life of the therapeutic.[4][7]

The bifunctional nature of this compound allows for versatile and controlled conjugation strategies. The primary amine can react with activated esters or carboxylic acids, while the terminal carboxylic acid can be coupled to primary amines on a target molecule using carbodiimide chemistry.[2][8] This flexibility, however, necessitates rigorous control over the synthetic and purification processes to ensure the production of a homogenous and well-defined final product.[9]

Synthesis Pathway: A Two-Step Approach

The most common and reliable route to synthesize this compound involves a two-step process starting from a commercially available Boc-protected precursor, Boc-NH-PEG4-CH2COOH.[10][11] This strategy ensures selective functionalization and high yields.

The overall synthesis pathway is illustrated below:

References

- 1. benchchem.com [benchchem.com]

- 2. This compound - Creative Biolabs [creative-biolabs.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. chempep.com [chempep.com]

- 8. medkoo.com [medkoo.com]

- 9. benchchem.com [benchchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]

Amino-PEG4-CH2CO2H molecular weight and formula

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide serves as an in-depth resource on Amino-PEG4-CH2CO2H, a heterobifunctional linker molecule pivotal in modern biochemical and pharmaceutical research. Authored from the perspective of a Senior Application Scientist, this document provides not only the fundamental physicochemical properties but also practical insights into its application, ensuring scientific integrity and immediate utility for professionals in the field.

Core Molecular Attributes of this compound

This compound, systematically named 1-Amino-3,6,9,12-tetraoxapentadecan-15-oic acid, is a versatile crosslinking reagent.[1] Its structure is characterized by a primary amine group at one terminus and a carboxylic acid group at the other, separated by a flexible, hydrophilic tetraethylene glycol (PEG4) spacer. This unique architecture underpins its broad utility in bioconjugation and drug delivery.

Molecular Formula and Weight

Accurate stoichiometric calculations are the bedrock of reproducible bioconjugation. The precise molecular formula and weight of this compound are as follows:

These values are essential for determining molar ratios in reaction protocols, ensuring optimal conjugation efficiency and batch-to-batch consistency.

Physicochemical Data Summary

For ease of reference, the key physicochemical properties are summarized in the table below.

| Property | Value |

| Synonyms | H2N-PEG3-CH2CO2H, Amino-PEG4-acetic acid |

| CAS Number | 195071-49-9[2][3] |

| Appearance | White solid or colorless liquid/viscous oil[3] |

| Purity | ≥95-97% (typical)[2][3][5] |

| Solubility | Soluble in water and most organic solvents |

The Rationale Behind the Application: A Mechanistic Perspective

The utility of this compound stems from its bifunctional nature, allowing for the sequential or simultaneous coupling of two different molecular entities. The hydrophilic PEG spacer is not merely a linker; it imparts increased water solubility to the conjugated molecule and can reduce non-specific binding and immunogenicity.[6]

Bioconjugation Strategies

The terminal amine and carboxylic acid groups are orthogonal reactive handles.

-

The amino group can readily react with activated esters (e.g., NHS esters), aldehydes, or ketones.[2][5]

-

The carboxylic acid group can be activated, most commonly using carbodiimides like EDC in the presence of NHS, to form a stable amide bond with primary amines on a target molecule.[2][5][6]

This dual reactivity is fundamental to its role in creating complex biomolecular architectures such as antibody-drug conjugates (ADCs) and PROTACs.[6]

Caption: Reaction schematic of this compound.

Field-Proven Experimental Protocol: EDC/NHS Coupling

The following protocol provides a robust, self-validating methodology for conjugating the carboxylic acid moiety of this compound to a primary amine-containing biomolecule, such as a protein or antibody.

Materials and Reagents

-

This compound

-

Target biomolecule with primary amines (e.g., Lysozyme)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

-

Quenching Solution: 1 M Tris-HCl, pH 8.0

-

Purification system (e.g., dialysis cassette, size-exclusion chromatography column)

Step-by-Step Conjugation Workflow

-

Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer immediately prior to use. The lability of EDC in aqueous solution necessitates fresh preparation for optimal activity.

-

Activation of this compound:

-

Dissolve this compound in Activation Buffer at a concentration of 10-20 mM.

-

Add a 1.5-fold molar excess of both EDC and NHS to the linker solution.

-

Incubate for 15-30 minutes at room temperature. This creates a semi-stable NHS ester, which is more reactive towards primary amines and less susceptible to hydrolysis than the EDC-activated intermediate alone.

-

-

Conjugation Reaction:

-

Immediately add the activated linker solution to the target biomolecule in Reaction Buffer. A molar excess of linker to target (e.g., 10:1 to 50:1) is typically used to drive the reaction. The optimal ratio must be determined empirically for each specific application.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add Quenching Solution to a final concentration of 20-50 mM.

-

Incubate for 15 minutes at room temperature to quench any unreacted NHS esters, preventing unwanted secondary reactions.

-

-

Purification:

-

Remove unreacted linker and reaction byproducts (e.g., N-acylurea) by dialysis against PBS or through size-exclusion chromatography. This step is critical for the purity of the final conjugate and the reliability of downstream applications.

-

-

Validation:

-

Characterize the final conjugate using appropriate analytical techniques, such as SDS-PAGE (to observe mass shift), mass spectrometry (to confirm conjugation), or functional assays to ensure the biological activity of the target molecule is retained.

-

Caption: Experimental workflow for protein conjugation.

References

A Senior Application Scientist's Guide to the Heterobifunctional Nature of Amino-PEG4-CH2CO2H

Abstract

Heterobifunctional linkers are foundational tools in modern bioconjugation, enabling the precise assembly of complex molecular architectures like antibody-drug conjugates (ADCs) and functionalized surfaces. Among these, Amino-PEG4-CH2CO2H has emerged as a particularly versatile reagent. This technical guide provides an in-depth exploration of the core attributes of this compound, focusing on its heterobifunctional design. We will dissect its molecular structure, elucidate the distinct reactivity of its terminal amine and carboxyl groups, and provide field-proven protocols for its application. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this linker's unique properties to advance their scientific objectives.

Introduction: The Power of Controlled Linkage

In the realm of complex biologics and materials science, the ability to covalently link two different molecules with precision is paramount. Heterobifunctional crosslinkers are the chemical instruments that make this possible.[1] Unlike their homobifunctional counterparts, which possess two identical reactive groups, heterobifunctional linkers feature two distinct chemical moieties.[2] This intrinsic asymmetry is their greatest strength, as it allows for sequential, controlled conjugation, drastically minimizing the formation of unwanted homodimers or polymers—a common pitfall in single-step reactions.[3]

This compound is a canonical example of such a linker. It consists of a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a discrete, hydrophilic tetra-polyethylene glycol (PEG4) spacer.[4] This structure provides a robust platform for a two-step conjugation strategy, which is the cornerstone of building well-defined bioconjugates. The central PEG4 chain is not merely a spacer; it imparts critical physicochemical properties, such as enhanced aqueous solubility and reduced immunogenicity, to the final conjugate.[5][6] This guide will provide the technical insights necessary to harness the full potential of this powerful molecule.

Chapter 1: Molecular Profile of this compound

Chemical Structure and Properties

The efficacy of this compound originates from its well-defined structure. Each component serves a distinct and vital purpose in a bioconjugation workflow.

Caption: Molecular structure of this compound.

Physicochemical Data Summary

| Property | Value | Source |

| Chemical Name | 14-amino-3,6,9,12-tetraoxatetradecanoic acid | [4] |

| CAS Number | 195071-49-9 | [4] |

| Molecular Formula | C10H21NO6 | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| Purity | Typically >95% | [4][7] |

| Appearance | Varies (Liquid gel to solid) | [7] |

| Solubility | Soluble in water and most organic solvents | [8][9] |

The Advantage of the PEG4 Spacer

The polyethylene glycol (PEG) spacer is critical to the linker's function and the success of the final conjugate.[10] Its inclusion is a deliberate engineering choice designed to overcome common challenges in bioconjugation.

-

Enhanced Hydrophilicity: Many therapeutic payloads, dyes, or other small molecules are hydrophobic. Attaching them to proteins or antibodies can induce aggregation, reducing efficacy and creating manufacturing challenges.[11] The hydrophilic PEG chain improves the overall solubility of the conjugate in aqueous buffers, mitigating these issues.[5][]

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can shield the conjugate from proteolytic degradation and reduce recognition by the immune system.[6][10] This "stealth" effect often leads to a longer circulation half-life and improved biodistribution.[]

-

Flexible Spacer Arm: The PEG4 chain provides a flexible, defined-length spacer (approximately 18.0 Å) that separates the two conjugated molecules.[8] This separation can be crucial for preserving the biological activity of a protein or antibody by preventing the attached molecule from sterically hindering its active site or binding domain.[]

Chapter 2: The Dual Reactivity Engine: Amine and Carboxyl Groups

The heterobifunctional nature of this compound allows for a highly controlled, two-step conjugation process. Understanding the distinct chemistry of each terminal group is essential for designing a successful experimental strategy.

The Nucleophilic Amine (-NH2) Terminus

The primary amine group is a potent nucleophile, making it readily reactive with a variety of electrophilic functional groups without prior activation.[13]

-

Primary Reactivity: Its most common application is reacting with N-hydroxysuccinimide (NHS) esters. This reaction is highly efficient at physiological to slightly alkaline pH (7.2-8.5) and forms a stable, covalent amide bond.[13][14]

-

Self-Validation: The reaction's progress can be monitored by tracking the consumption of the starting materials via HPLC. The quenching of the reaction with a small amine-containing molecule like Tris or glycine provides a definitive endpoint, preventing further, unwanted reactions.[14]

Caption: Reaction of the amine terminus with an NHS ester.

The Carboxylic Acid (-COOH) Terminus: Activation is Key

Unlike the amine group, the carboxylic acid is not inherently reactive with amines. It must first be converted into a more reactive intermediate. The most robust and widely used method for this is carbodiimide chemistry, specifically using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[15]

-

Mechanism of Action:

-

EDC Activation: EDC first reacts with the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[15]

-

NHS Stabilization: This intermediate is susceptible to hydrolysis in aqueous solutions. To prevent this and increase reaction efficiency, NHS is added. It rapidly reacts with the O-acylisourea intermediate to form a more stable NHS ester.[15][16]

-

Amine Coupling: This newly formed, amine-reactive NHS ester can then efficiently react with a primary amine on the target molecule (e.g., a lysine residue on an antibody) to form a stable amide bond.[17]

-

-

Causality and Trustworthiness: This two-step activation protocol (EDC followed by NHS) is superior to using EDC alone because the semi-stable NHS ester intermediate has a longer half-life than the O-acylisourea intermediate.[15] This provides a larger window for the desired reaction with the target amine to occur, leading to higher yields and a more predictable outcome. The reaction is typically performed in a buffer devoid of extraneous amines or carboxyls, such as MES buffer at pH 4.5-6.0 for the activation step, to ensure specificity.[15]

Caption: Workflow for EDC/NHS activation of the carboxyl group.

Chapter 3: Field-Proven Applications & Experimental Protocols

The true value of this compound is demonstrated in its application. Its heterobifunctional nature is ideal for complex multi-step syntheses.

Application: Synthesis of an Antibody-Drug Conjugate (ADC)

ADCs are a class of therapeutics that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells.[11][18] The linker is a critical component, and this compound is well-suited for this purpose.[4][10]

Workflow Rationale: A common strategy involves first attaching a drug payload (containing a reactive group) to the linker's amine terminus. This drug-linker construct is then purified. In the second step, the construct's carboxyl group is activated and reacted with lysine residues on the antibody. This sequential approach provides maximum control over the final product's composition.

Protocol 3.1.1: Two-Step ADC Synthesis

Part A: Conjugation of Drug-NHS to Linker

-

Dissolution: Dissolve this compound (1.2 molar equivalents) in a suitable organic solvent like DMF or DMSO. Dissolve the NHS-ester-functionalized drug payload (1 molar equivalent) in the same solvent.

-

Reaction: Add the linker solution to the drug solution. Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3 molar equivalents), to maintain a pH of ~8.0-8.5.

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

Monitoring & Purification: Monitor the reaction by LC-MS. Once complete, purify the drug-linker conjugate using reverse-phase HPLC to remove unreacted starting materials. Lyophilize the pure fractions to obtain the drug-linker construct.

-

Scientist's Insight: The use of molar excess of the linker ensures full consumption of the more valuable drug payload. Purification at this stage is critical for a well-defined final product.

-

Part B: Conjugation of Drug-Linker to Antibody

-

Antibody Preparation: Prepare the antibody in an amine-free buffer, such as MES or phosphate buffer, at pH 6.0.

-

Activation: Dissolve the purified drug-linker construct (e.g., 10 molar equivalents relative to the antibody) in an organic co-solvent (e.g., DMSO, up to 10% final volume). In a separate vial, prepare fresh solutions of EDC (20 eq) and Sulfo-NHS (20 eq) in the reaction buffer.

-

Conjugation: Add the EDC/Sulfo-NHS solution to the drug-linker solution and incubate for 15 minutes at room temperature to activate the carboxyl group. Immediately add this activated mixture to the antibody solution.

-

Reaction: Adjust the pH of the antibody-linker mixture to 7.2-7.5 and allow the reaction to proceed for 2 hours at room temperature.

-

Quenching: Stop the reaction by adding a quenching buffer, such as 100 mM Tris, to consume any remaining activated esters.

-

Purification: Remove unconjugated drug-linker and other reagents by purifying the ADC using size exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization: Characterize the final ADC for purity, aggregation (by SEC), and drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.[19]

Application: Surface Functionalization for Biosensors

Immobilizing biomolecules onto surfaces is fundamental for creating biosensors, microarrays, and other diagnostic tools.[20] this compound can act as a flexible spacer to attach proteins to a functionalized surface, improving their orientation and accessibility.[21][22]

Protocol 3.2.1: Immobilization of a Protein onto an Amine-Reactive Surface

-

Surface Preparation: Use a surface pre-functionalized with an amine-reactive group, such as an NHS-ester coated plate or slide.

-

Linker Attachment: Dissolve this compound in a suitable buffer (e.g., PBS, pH 7.4) at a concentration of 1-5 mg/mL. Apply the solution to the amine-reactive surface and incubate for 1-2 hours at room temperature. This reaction couples the linker's amine group to the surface, leaving a field of terminal carboxyl groups.

-

Washing: Wash the surface thoroughly with buffer (e.g., PBS with 0.05% Tween-20) to remove any non-covalently bound linker.

-

Carboxyl Activation: Prepare fresh solutions of EDC (e.g., 5 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in an activation buffer (e.g., MES, pH 6.0). Apply this activation mixture to the carboxyl-terminated surface and incubate for 15-30 minutes.

-

Washing: Quickly wash the surface with the activation buffer to remove excess EDC/Sulfo-NHS.

-

Protein Immobilization: Immediately apply a solution of the target protein (dissolved in PBS, pH 7.4) to the activated surface. Incubate for 2 hours at room temperature or overnight at 4°C.

-

Blocking: Wash the surface and then add a blocking buffer (e.g., 1 M ethanolamine or a commercial protein-based blocker) to deactivate any remaining active ester sites and minimize non-specific binding.

-

Final Wash: Perform a final series of washes. The surface is now functionalized with the target protein and ready for use.

-

Scientist's Insight: The PEG linker not only provides spacing but its hydrophilic nature helps to create a non-fouling surface, reducing the non-specific adsorption of other proteins during subsequent assays, which is a self-validating feature for any high-quality biosensor.[6]

-

Conclusion

This compound is more than a simple spacer; it is a sophisticated chemical tool that provides researchers with precise control over bioconjugation. Its heterobifunctional termini, combined with the beneficial properties of its hydrophilic PEG4 core, enable the construction of complex, well-defined, and highly functional molecular assemblies.[19] From enhancing the therapeutic index of ADCs to improving the signal-to-noise ratio in diagnostics, the applications are vast and impactful. By understanding the distinct chemistries of its amine and carboxyl groups and employing controlled, sequential reaction strategies, scientists can reliably build the next generation of bioconjugates.

References

- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 2. covachem.com [covachem.com]

- 3. benchchem.com [benchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 6. creativepegworks.com [creativepegworks.com]

- 7. medkoo.com [medkoo.com]

- 8. vectorlabs.com [vectorlabs.com]

- 9. lumiprobe.com [lumiprobe.com]

- 10. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

- 13. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 14. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 15. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 16. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 18. purepeg.com [purepeg.com]

- 19. benchchem.com [benchchem.com]

- 20. Surface functionalization of gold nanoparticles using hetero-bifunctional poly(ethylene glycol) spacer for intracellular tracking and delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

A Senior Application Scientist's Guide to Protein-Peptide Ligation Using Amino-PEG4-CH2CO2H

This guide provides an in-depth technical overview of Amino-PEG4-CH2CO2H, a heterobifunctional linker, for the covalent conjugation of proteins and peptides. It is intended for researchers, scientists, and drug development professionals seeking to leverage PEGylation to enhance the therapeutic properties of biomolecules.

Introduction: The Strategic Imperative of PEGylation

In the realm of biotherapeutics, the covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy for optimizing drug efficacy.[1][2][3] PEGylation confers several advantageous properties to proteins and peptides, including:

-

Enhanced Hydrophilicity and Solubility : The hydrophilic nature of the PEG chain improves the solubility of conjugated molecules, particularly those that are hydrophobic, in aqueous environments.[4][5][]

-

Prolonged Systemic Circulation : By increasing the hydrodynamic volume of the biomolecule, PEGylation shields it from renal clearance and proteolytic degradation, thereby extending its in vivo half-life.[1][2][][7][8]

-

Reduced Immunogenicity : The PEG chain can mask antigenic epitopes on the surface of proteins, reducing the likelihood of an immune response.[2][3][5]

This compound stands out as a discrete (monodisperse) PEG linker, offering precise control over the spacing between conjugated molecules.[9] Its structure, featuring a terminal primary amine and a carboxylic acid separated by a four-unit PEG chain, provides the versatility for a two-step conjugation strategy, minimizing homodimerization.[10][11][12][13]

Core Principles: The Chemistry of Conjugation

The successful ligation of a protein to a peptide using this compound hinges on the principles of carbodiimide chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[14]

The process is a sequential, two-step reaction:

-

Activation of the Carboxyl Group : The carboxylic acid terminus of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[14] This intermediate is susceptible to hydrolysis, making its immediate stabilization crucial.[14][15] The addition of NHS traps the activated carboxyl group as a more stable NHS ester, which is less prone to hydrolysis and can be efficiently reacted with primary amines.[14][16] This activation step is optimally performed at a slightly acidic pH (4.5-6.0) to ensure the stability of the NHS ester.[17]

-

Formation of the Amide Bond : The NHS-activated linker is then introduced to the protein solution. The NHS ester reacts with primary amines (the ε-amino group of lysine residues and the N-terminus) on the protein surface to form a stable amide bond.[18][19] This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5).[15][17] The same principle applies to the subsequent conjugation of the peptide to the free amine terminus of the PEG linker, which is reacted with an activated carboxyl group on the peptide.

Caption: Generalized workflow for protein-peptide conjugation using this compound.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for conjugating a protein to a peptide using this compound. Optimization of molar ratios, reaction times, and buffer conditions is essential for each specific protein-peptide pair.

Materials and Reagents:

-

Protein of interest (in an amine-free buffer, e.g., PBS or MES)

-

Peptide of interest (with a terminal carboxylic acid)

-

This compound

-

1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) or Sulfo-NHS

-

Activation Buffer: 0.1 M MES, pH 4.5-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.5

-

Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5

-

Desalting columns

-

Reaction vessels and stirring equipment

Procedure:

-

Preparation of Reagents :

-

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture contamination.[17]

-

Prepare stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or an appropriate buffer immediately before use.

-

Prepare a stock solution of this compound in the Activation Buffer.

-

Ensure the protein and peptide are in their respective appropriate buffers and at the desired concentrations.

-

-

Activation of this compound :

-

Conjugation to the Protein :

-

Immediately add the activated linker solution to the protein solution. A 10-20 fold molar excess of the activated linker to the protein is a good starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 with the Coupling Buffer if necessary.

-

Incubate for 2 hours at room temperature or overnight at 4°C with gentle agitation.

-

-

Quenching and Purification :

-

Activation of the Peptide :

-

In a separate reaction, activate the carboxylic acid of the peptide using EDC and NHS/Sulfo-NHS, following a similar procedure as in step 2.

-

-

Final Conjugation :

-

Add the activated peptide to the purified protein-linker conjugate. A 5-10 fold molar excess of the activated peptide is recommended.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

-

Final Quenching and Purification :

Caption: Step-by-step experimental workflow for protein-peptide conjugation.

Validation and Characterization: Ensuring Success

Rigorous characterization is paramount to confirm the successful synthesis of the desired conjugate and to determine its purity and homogeneity.

| Analytical Technique | Purpose | Expected Outcome |

| SDS-PAGE | To visualize the increase in molecular weight upon conjugation. | A shift to a higher molecular weight band for the conjugate compared to the unconjugated protein.[23] |

| Size-Exclusion Chromatography (SEC) | To separate the conjugate from unreacted protein, peptide, and linker, and to assess for aggregation. | Elution of the conjugate at an earlier retention time than the unconjugated protein.[][21] |

| Mass Spectrometry (MALDI-TOF or ESI-MS) | To confirm the precise mass of the conjugate and determine the degree of PEGylation. | A mass spectrum showing a peak corresponding to the theoretical mass of the protein-peptide conjugate. |

| Reverse-Phase HPLC (RP-HPLC) | To assess the purity of the conjugate and separate different PEGylated species. | A distinct peak for the desired conjugate, with minimal contamination from starting materials.[] |

Troubleshooting Common Challenges

| Problem | Potential Cause | Recommended Solution |

| Low Conjugation Efficiency | Inactive EDC or NHS. | Use fresh, high-quality reagents and store them under appropriate desiccated conditions.[17] |

| Presence of primary amines in the buffer (e.g., Tris). | Perform buffer exchange into an amine-free buffer like PBS or MES prior to the reaction.[17] | |

| Incorrect pH for activation or conjugation. | Ensure the activation step is at pH 4.5-6.0 and the coupling step is at pH 7.2-8.0.[17] | |

| Protein Aggregation | High protein concentration. | Reduce the protein concentration during the reaction.[24] |

| Suboptimal buffer conditions. | Optimize buffer components, ionic strength, and consider the addition of stabilizing excipients. | |

| Polydispersity of the Final Product | Multiple reactive sites on the protein (lysine residues). | Optimize the molar ratio of linker to protein to favor mono-PEGylation. Consider site-specific conjugation strategies if homogeneity is critical.[24] |

| Inconsistent reaction conditions. | Ensure thorough mixing and precise control over reaction times and temperatures.[17] |

Conclusion: A Versatile Tool for Advanced Bioconjugation

This compound, in conjunction with well-established EDC/NHS chemistry, provides a robust and versatile platform for the creation of protein-peptide conjugates. The discrete PEG spacer offers precise control over the linker length, while the heterobifunctional nature of the molecule allows for a directed and efficient conjugation strategy. By carefully controlling reaction conditions and implementing rigorous analytical characterization, researchers can successfully synthesize well-defined conjugates with enhanced therapeutic potential. The applications of such conjugates are vast, ranging from targeted drug delivery and vaccine development to the creation of novel diagnostic reagents.[7][25][26]

References

- 1. worldscientific.com [worldscientific.com]

- 2. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]

- 3. PEGylation, successful approach to drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]

- 5. precisepeg.com [precisepeg.com]

- 7. purepeg.com [purepeg.com]

- 8. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]

- 9. adcreview.com [adcreview.com]

- 10. benchchem.com [benchchem.com]

- 11. medkoo.com [medkoo.com]

- 12. Amino-PEG4-(CH2)3CO2H - CD Bioparticles [cd-bioparticles.net]

- 13. This compound - Creative Biolabs [creative-biolabs.com]

- 14. info.gbiosciences.com [info.gbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. benchchem.com [benchchem.com]

- 18. Labeling a protein with fluorophores using NHS ester derivitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 21. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Peptide-Protein Conjugation and Characterization to Develop Vaccines for Group A Streptococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Peptide Conjugation - An Overview of Peptide Conjugates [altabioscience.com]

Introduction: The Molecular Swiss Army Knife of Bioconjugation

An Introductory Guide to Using Amino-PEG4-CH2CO2H in Research

In the landscape of modern biopharmaceutical research, the ability to precisely link different molecular entities is paramount. This compound has emerged as a cornerstone heterobifunctional linker, a molecular tool of choice for scientists in drug development and diagnostics.[1][2] Its structure is elegant in its simplicity and powerful in its application: a terminal primary amine (-NH2) and a terminal carboxylic acid (-COOH) are separated by a discrete, hydrophilic tetra-polyethylene glycol (PEG4) spacer.[3][4]

This guide provides an in-depth, field-proven perspective on leveraging this compound. We will move beyond simple protocols to explore the causality behind experimental choices, empowering researchers to not only apply this linker but to innovate with it. The inherent properties of the PEG4 spacer—enhancing aqueous solubility, reducing aggregation, and improving the pharmacokinetic profile of conjugates—make this linker an invaluable asset in complex biological systems.[1][5][6] Its applications are diverse, ranging from the construction of sophisticated Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) to the modification of peptides and surfaces for enhanced biocompatibility.[1][7][8]

Core Principles: The Chemistry of Covalent Linkage

The utility of this compound is rooted in the orthogonal reactivity of its two terminal functional groups. This allows for a controlled, stepwise approach to conjugation, where one end of the linker can be coupled to a molecule of interest, followed by the coupling of the other end to a second molecule.

The Amine Terminus (-NH2)

The primary amine is a potent nucleophile, readily reacting with several functional groups.[9][10] Its most common application is coupling with:

-

Activated Esters (e.g., N-hydroxysuccinimide Esters - NHS): This is a highly efficient and widely used reaction that forms a stable, irreversible amide bond. The reaction proceeds smoothly in aqueous buffers at a slightly basic pH (7.2-8.5).[][12]

-

Carboxylic Acids: Direct coupling with a carboxyl group can be achieved using carbodiimide chemistry (e.g., EDC), which is detailed in the next section.[10]

-

Carbonyls (Aldehydes and Ketones): Through reductive amination, the amine can form a stable secondary amine linkage.[3]

The Carboxylic Acid Terminus (-COOH)

The carboxylic acid is typically the electrophilic partner in the reaction, requiring activation to become susceptible to nucleophilic attack by a primary amine (e.g., the N-terminus or a lysine side chain on a protein). The gold standard for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS).[13]

This is a two-step mechanism that is critical for efficient conjugation[13]:

-

Activation: EDC reacts with the carboxylic acid to form a highly reactive but unstable O-acylisourea intermediate. This intermediate is prone to hydrolysis, which would regenerate the carboxylic acid and reduce coupling efficiency.

-

Stabilization and Coupling: NHS is added to react with the O-acylisourea intermediate, converting it into a more stable, amine-reactive NHS ester. This semi-stable ester is less susceptible to hydrolysis and efficiently reacts with a primary amine to form a robust amide bond.[][13]

The entire process is a "zero-length" crosslinking reaction, meaning no additional atoms from the coupling agents are incorporated into the final product.[13]

Key Research Applications & Experimental Protocols

The versatility of this compound makes it a valuable component in several cutting-edge research areas.

Antibody-Drug Conjugates (ADCs)

In ADC development, the linker is a critical component connecting a potent cytotoxic payload to a monoclonal antibody (mAb).[1] The PEG4 spacer helps to improve the solubility of often-hydrophobic drug payloads and ensures the payload does not sterically hinder the antibody's binding to its target antigen.[14]

This protocol describes the conjugation of a payload containing a primary amine to a mAb via the linker's carboxylic acid.

Step 1: Activation of this compound

-

Reagent Preparation: Equilibrate this compound, EDC, and NHS to room temperature. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[13] Prepare a solution of the linker in an "Activation Buffer" (e.g., 0.1 M MES, pH 5.5).[15]

-

Activation: In a microcentrifuge tube, combine the linker solution with EDC and NHS. A typical starting molar ratio is 1:1.2:1.5 (Linker:EDC:NHS).[15] Vortex briefly to mix.

-

Incubation: Incubate the reaction for 15-30 minutes at room temperature to form the NHS ester-activated linker.[13]

Step 2: Conjugation to Monoclonal Antibody (mAb)

-

Antibody Preparation: Ensure the mAb is in an amine-free "Coupling Buffer" (e.g., Phosphate-Buffered Saline, PBS) at a pH of 7.2-7.4. The concentration should typically be between 2-10 mg/mL.

-

Conjugation: Add the activated linker solution from Step 1 to the mAb solution. The molar ratio of linker to mAb will determine the final drug-to-antibody ratio (DAR) and must be optimized empirically. A starting point is often a 5-20 fold molar excess of the linker.[15]

-

Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle end-over-end mixing.[13]

-

Quenching: Add a "Quenching Buffer" (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM to quench any unreacted NHS esters.[13] Incubate for 30 minutes at room temperature.

-

Purification: Remove excess linker and other reagents to purify the linker-modified mAb. This is typically achieved using a desalting column or dialysis against PBS.

Step 3: Payload Conjugation

-

Reaction: The purified linker-mAb from Step 2 now has a terminal amine. If the payload has an NHS-ester, it can be directly added to the linker-mAb solution (in PBS, pH 7.2-7.4) and reacted for 2-4 hours at room temperature.

-

Final Purification: Purify the final ADC conjugate using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC) to remove unconjugated payload and antibody.[16]

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that induce the degradation of a target protein.[7] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, joined by a linker. This compound is an ideal linker, as its length, flexibility, and hydrophilicity are critical for optimizing the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent proteasomal degradation.[1][17]

Peptide and Protein Modification (PEGylation)

PEGylation of therapeutic peptides or proteins can dramatically improve their clinical potential by enhancing solubility, extending circulation half-life, and reducing immunogenicity.[18][19] this compound can be used to attach this short PEG chain to a peptide, for example, by reacting its activated carboxyl group with the peptide's N-terminal amine or a lysine residue.

Experimental Design and Optimization

Transitioning from a protocol to a robust, reproducible experiment requires careful optimization. The success of a conjugation reaction hinges on several interdependent parameters.

| Parameter | Recommended Range | Rationale & Expert Insights |

| Molar Ratio (Linker:Molecule) | 5:1 to 50:1 | A molar excess of the linker drives the reaction to completion, but excessive amounts can complicate purification. Start with a 10-fold excess and titrate to find the optimal balance between conjugation efficiency and ease of purification.[16] |

| Molar Ratio (Linker:EDC:NHS) | 1 : 1.2 : 1.5 | A slight excess of EDC and NHS ensures efficient activation of all carboxyl groups on the linker. Using Sulfo-NHS instead of NHS can improve solubility in fully aqueous buffers.[13] |

| Activation pH | 4.5 - 6.0 | EDC/NHS chemistry is most efficient at a slightly acidic pH, which minimizes the hydrolysis of the O-acylisourea intermediate.[8][20] MES buffer is a common choice. |

| Conjugation pH | 7.2 - 8.5 | This pH range ensures that the target primary amines are deprotonated and thus sufficiently nucleophilic to react with the NHS ester. For N-terminal specific PEGylation, a pH closer to 7.2-7.6 can provide selectivity over lysine residues (pKa ~10.0-10.2).[][21] |

| Reaction Time & Temperature | 2-4 hours at RT or Overnight at 4°C | Lower temperatures (4°C) can reduce the rate of hydrolysis of the NHS ester and minimize potential protein degradation, making it a safer choice for sensitive biomolecules.[13] |

| Quenching Agent | Tris, Hydroxylamine, Glycine | Quenching is a critical step to stop the reaction and prevent further modification during purification and analysis. The agent must contain a primary amine to react with any remaining activated esters.[22] |

Characterization of Conjugates: Validating Success

Successful conjugation must be confirmed analytically. A multi-pronged approach is essential to verify the identity, purity, and stability of the final product.

-

Size-Exclusion Chromatography (SEC-HPLC): This is the primary method to assess purity and detect aggregation.[23] A successful conjugation will result in a shift to an earlier retention time compared to the unconjugated starting material, indicating an increase in hydrodynamic radius. The absence of aggregation is critical for biological function and safety.

-

Mass Spectrometry (LC-MS): This is the definitive technique to confirm the identity of the conjugate.[24] ESI-MS analysis will show a mass shift corresponding to the addition of the linker and payload. For ADCs, this can also help determine the distribution of different drug-to-antibody ratio species.

-

Hydrophobic Interaction Chromatography (HIC): Particularly useful for ADCs, HIC can separate species based on the number of conjugated linkers/payloads.[16] This allows for the calculation of the average DAR, a critical quality attribute.

-

SDS-PAGE: A simple gel electrophoresis analysis can provide a quick visual confirmation of conjugation. The PEGylated protein will migrate more slowly than its unconjugated counterpart, appearing as a higher molecular weight band.[25]

Troubleshooting Common Challenges

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Conjugation Yield | - Inactive reagents (hydrolyzed EDC/NHS)- Incorrect buffer pH- Insufficient molar excess of linker- Competing nucleophiles in buffer (e.g., Tris) | - Use fresh, anhydrous EDC/NHS stocks.[22]- Verify pH of activation and coupling buffers.- Perform a titration to find the optimal linker:protein molar ratio.[21]- Ensure buffers are free of primary amines. Use PBS or HEPES for coupling. |

| Protein Aggregation | - High protein concentration- Sub-optimal buffer conditions (pH, ionic strength)- Hydrophobic nature of payload (for ADCs) | - Reduce the protein concentration during the reaction.[21]- Screen different buffers and pH values to find conditions that maintain protein stability.- The inherent hydrophilicity of the PEG linker helps, but if aggregation persists, consider adding stabilizing excipients. |

| Difficulty in Purification | - Large excess of unreacted linker/payload- Aggregation of the conjugate | - Optimize the molar ratio to use less excess reagent.- Use multi-step purification (e.g., affinity chromatography followed by SEC) for higher purity.- Address aggregation issues before attempting purification (see above). |

Handling and Storage

To ensure maximum reactivity and longevity, this compound should be handled with care.

-

Storage: Store the solid reagent desiccated at -20°C.[2][3] For short-term storage (days to weeks), 0-4°C is acceptable.[2]

-

Handling: Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation. For preparing stock solutions, use anhydrous solvents like DMF or DMSO.[22]

Conclusion

This compound is a powerful and versatile tool in the arsenal of researchers and drug developers. Its well-defined structure, discrete PEG length, and orthogonal reactive ends provide a robust platform for the precise construction of complex bioconjugates. By understanding the underlying chemical principles, carefully optimizing reaction parameters, and employing rigorous analytical characterization, scientists can effectively harness the potential of this linker to advance therapeutic and diagnostic innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Creative Biolabs [creative-biolabs.com]

- 4. NH2-PEG4-COOH, 663921-15-1, Amino-PEG4-acid - Biopharma PEG [biochempeg.com]

- 5. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Amino PEG, Amino linker, PEG Amine, Crosslinker | BroadPharm [broadpharm.com]

- 10. adcreview.com [adcreview.com]

- 12. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 19. purepeg.com [purepeg.com]

- 20. creativepegworks.com [creativepegworks.com]

- 21. benchchem.com [benchchem.com]

- 22. broadpharm.com [broadpharm.com]

- 23. chromatographyonline.com [chromatographyonline.com]

- 24. enovatia.com [enovatia.com]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Strategic Use of Amino-PEG4-CH2CO2H in PROTAC Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's native ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs).[1][2] The efficacy of these heterobifunctional molecules, which consist of a warhead for the POI, a ligand for an E3 ubiquitin ligase, and a connecting linker, is profoundly influenced by the linker's composition and length.[3][4] This guide provides an in-depth technical overview and detailed protocols for the application of Amino-PEG4-CH2CO2H, a bifunctional tetra-polyethylene glycol (PEG) linker, in the rational design and synthesis of potent PROTACs. We will explore the causality behind its selection, its impact on critical physicochemical properties, and provide step-by-step methodologies for its incorporation and subsequent biological evaluation.

Introduction: The Linker as a Critical Determinant of PROTAC Efficacy

A PROTAC molecule's function is to orchestrate the formation of a productive ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and proteasomal degradation.[5][6][7] While the warhead and E3 ligase ligand provide specificity, the linker is far from a passive spacer. It is an active contributor that governs the PROTAC's:

-

Ternary Complex Geometry: The linker's length and flexibility dictate the relative orientation of the two proteins, which is paramount for efficient ubiquitin transfer.[1][8]

-

Physicochemical Properties: As PROTACs are often large molecules that violate traditional drug-like rules (e.g., Lipinski's Rule of Five), the linker significantly impacts solubility, cell permeability, and overall pharmacokinetic behavior.[3]

-

Selectivity and Potency: Subtle changes in linker composition can dramatically alter degradation efficiency (DC₅₀) and maximal degradation (Dₘₐₓ), and can even impart selectivity between homologous proteins.[3][9]

Among the various linker classes, those based on polyethylene glycol (PEG) are frequently employed due to their unique advantages.[6][10] The bifunctional linker, this compound, represents a versatile and powerful building block for PROTAC synthesis.

Rationale for Use: The Physicochemical Advantages of this compound

The selection of this compound is a strategic choice rooted in its distinct structural features, which are designed to overcome common challenges in PROTAC development.

-

Enhanced Aqueous Solubility: The four hydrophilic ethylene glycol units significantly increase the water solubility of the final PROTAC conjugate.[6][11] This is a critical feature, as many warheads and E3 ligase ligands are hydrophobic, and poor solubility can hinder both synthesis and biological testing.

-

Optimal Length and Flexibility: The PEG4 chain provides a flexible spacer of a defined length, which is often sufficient to span the distance between the target and E3 ligase without inducing steric hindrance, thereby facilitating stable ternary complex formation.[4][11]

-

Dual Functional Handles for Sequential Synthesis: The terminal primary amine (-NH₂) and carboxylic acid (-CO₂H) groups allow for controlled, stepwise conjugation. This modular approach is essential for building complex PROTAC libraries and ensuring a clean synthesis, typically by using a protected version of the linker in the initial step.

-

Biocompatibility and Reduced Non-specific Binding: PEG is a well-established biocompatible polymer that can shield the PROTAC from non-specific interactions with other cellular components, potentially reducing off-target effects.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Rationale for Importance in PROTAC Synthesis |

| Molecular Formula | C₁₁H₂₃NO₇ | Defines the elemental composition and contributes to molecular weight. |

| Molecular Weight | 281.30 g/mol | A defined building block for precise control over final PROTAC properties. |

| Appearance | White to off-white solid or oil | Standard quality control parameter. |

| Solubility | Soluble in water, DMF, DMSO, DCM | High solubility in common organic solvents simplifies reaction setup. |

| Structure | NH₂-(CH₂CH₂O)₄-CH₂COOH | Bifunctional nature allows for versatile and controlled conjugation chemistry. |

Synthetic Strategy: A Modular Approach to PROTAC Assembly

The synthesis of a PROTAC using a bifunctional linker like this compound is best approached in a modular fashion to ensure regioselectivity and simplify purification. The general workflow involves three key stages: coupling the first ligand to a protected version of the linker, deprotection, and coupling the second ligand. For this guide, we will use Boc-NH-PEG4-CH2COOH for the initial coupling to ensure the amine terminus remains protected.

Detailed Experimental Protocols

Disclaimer: These protocols are generalized and may require optimization based on the specific properties of the warhead and E3 ligase ligands.

Protocol 1: Stage 1 - Coupling of Amine-Functionalized Ligand to Boc-NH-PEG4-CH2COOH

This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine on the first ligand (e.g., an E3 ligase ligand like pomalidomide with an amino-functionalized exit vector).

Reagents and Materials:

-

Amine-functionalized Ligand 1 (1.0 eq)

-

Boc-NH-PEG4-CH2COOH (1.1 eq)

-

HATU (1.2 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Standard glassware for organic synthesis under an inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve Boc-NH-PEG4-CH2COOH in anhydrous DMF.

-

Activation: Add HATU and DIPEA to the solution. Stir for 15-20 minutes at room temperature to activate the carboxylic acid, forming the active ester in situ.

-

Coupling: Add a solution of the amine-functionalized Ligand 1 in anhydrous DMF dropwise to the activated linker solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours. Monitor the progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the pure Boc-protected intermediate.[12]

Protocol 2: Stage 2 - Boc Deprotection

This step removes the tert-Butyloxycarbonyl (Boc) protecting group to reveal the primary amine for the second coupling reaction.

Reagents and Materials:

-

Boc-Protected Intermediate from Stage 1 (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (20-30% v/v in DCM)

Procedure:

-

Reaction Setup: Dissolve the purified Boc-protected intermediate in DCM in a round-bottom flask.

-

Deprotection: Add the TFA/DCM solution to the flask at 0 °C.

-

Reaction: Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS until the starting material is fully consumed.

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Co-evaporate with DCM several times to ensure complete removal of TFA. The resulting amine-TFA salt is often used directly in the next step without further purification.[13]

Protocol 3: Stage 3 - Final PROTAC Synthesis

This protocol describes the final amide coupling between the newly deprotected amine on the linker-intermediate and a carboxylic acid on the second ligand (e.g., a warhead).

Reagents and Materials:

-

Amine-TFA salt from Stage 2 (1.0 eq)

-

Carboxylic acid-functionalized Ligand 2 (1.1 eq)

-

HATU (1.2 eq), DIPEA (4.0 eq - extra is needed to neutralize the TFA salt)

-

Anhydrous DMF

Procedure:

-

Reaction Setup: Dissolve the carboxylic acid-functionalized Ligand 2 in anhydrous DMF.

-

Activation: Add HATU and DIPEA, and stir for 15-20 minutes at room temperature.

-

Coupling: Add a solution of the amine-TFA salt from Stage 2 in anhydrous DMF to the activated Ligand 2 solution.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Purification: Upon completion, filter the reaction mixture and purify the crude product directly by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA. Lyophilize the pure fractions to obtain the final PROTAC.[13]

-

Characterization: Confirm the identity and purity (>95%) of the final PROTAC by LC-MS, ¹H NMR, and High-Resolution Mass Spectrometry (HRMS).

Application: Biological Evaluation of the Synthesized PROTAC

Following successful synthesis and purification, the biological activity of the PROTAC must be rigorously assessed. The primary assay is to quantify the degradation of the target protein in a relevant cell line.

Protocol 4: Western Blotting for Target Protein Degradation

Reagents and Materials:

-

Relevant cell line (e.g., MV4-11 for BRD4)

-

Synthesized PROTAC

-

Complete cell culture medium

-

RIPA buffer with protease and phosphatase inhibitors

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Plating: Seed cells in 6-well plates at an appropriate density and allow them to adhere or stabilize overnight.

-

PROTAC Treatment: Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

-

Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) and incubate with primary antibodies overnight at 4°C.

-

Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Visualize the protein bands using an ECL substrate and an imaging system.[14][15][16]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 2: Representative Data - Impact of PEG Linker Length on BRD4 Degradation

This table presents representative data illustrating why linker optimization, for which a PEG4 linker is a common starting point, is crucial.

| PROTAC Compound | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Rationale/Interpretation |

| Degrader-1 | Amino-PEG2-COOH | 85 | ~70% | A shorter linker may introduce steric hindrance, preventing optimal ternary complex formation and leading to lower potency. |

| Degrader-2 (Ref.) | Amino-PEG4-COOH | 5.2 | >95% | The PEG4 length appears to be optimal, allowing for a highly stable and productive ternary complex. [11][17] |

| Degrader-3 | Amino-PEG6-COOH | 25 | ~90% | A longer linker might be too flexible, increasing the entropic penalty of complex formation and slightly reducing potency.[3] |

Troubleshooting and Key Considerations

-

PROTAC Purification: The free carboxylic acid on the warhead and the overall amphipathic nature of PROTACs can lead to poor peak shape during reverse-phase HPLC. Using an acidic modifier like 0.1% TFA in the mobile phase is critical as it acts as an ion-pairing agent, ensuring the acid is fully protonated and improving chromatography.[13]

-

The Hook Effect: Be aware that at very high concentrations, PROTACs can lead to the formation of binary (PROTAC-Target, PROTAC-E3) complexes rather than the productive ternary complex, resulting in decreased degradation. A full dose-response curve is essential to identify this effect.[1]

-

Empirical Optimization is Key: While this guide focuses on a PEG4 linker, it serves as an excellent starting point. The optimal linker length is highly dependent on the specific target and E3 ligase pair. It is standard practice to synthesize a small library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, PEG5) to empirically determine the optimal degrader.[1][3]

Conclusion

The bifunctional linker this compound is a cornerstone reagent in modern PROTAC synthesis. Its inherent hydrophilicity, ideal flexibility, and dual functional handles for modular synthesis directly address many of the challenges associated with developing effective protein degraders. By providing enhanced solubility and facilitating the formation of productive ternary complexes, this linker enables the creation of potent PROTACs with improved drug-like properties. The protocols and strategic insights provided herein offer a robust framework for researchers to successfully design, synthesize, and evaluate novel PROTACs, accelerating the discovery of next-generation therapeutics.

References

- 1. chempep.com [chempep.com]

- 2. E3 Ligands Usage in PROTAC Design [bldpharm.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 6. precisepeg.com [precisepeg.com]

- 7. precisepeg.com [precisepeg.com]